Dibutyl 2-methylpropyl phosphate

Catalog No.
S13210579
CAS No.
7242-57-1
M.F
C12H27O4P
M. Wt
266.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyl 2-methylpropyl phosphate

CAS Number

7242-57-1

Product Name

Dibutyl 2-methylpropyl phosphate

IUPAC Name

dibutyl 2-methylpropyl phosphate

Molecular Formula

C12H27O4P

Molecular Weight

266.31 g/mol

InChI

InChI=1S/C12H27O4P/c1-5-7-9-14-17(13,15-10-8-6-2)16-11-12(3)4/h12H,5-11H2,1-4H3

InChI Key

UQLOARBXUOQVSM-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OCCCC)OCC(C)C

Dibutyl 2-methylpropyl phosphate is a chemical compound with the molecular formula C12H27O4PC_{12}H_{27}O_{4}P and a molecular weight of approximately 266.32 g/mol. It is characterized as a pale-amber, odorless liquid that is moderately soluble in water. The compound is a derivative of dibutyl phosphate and is notable for its use in various industrial applications, particularly in the formulation of lubricants and plasticizers .

, primarily due to its phosphate ester structure. It reacts exothermically with bases, which can lead to the liberation of flammable gases such as hydrogen when it interacts with certain metals . The compound can also decompose upon heating, producing toxic fumes including phosphoric acid, which poses significant health hazards .

Dibutyl 2-methylpropyl phosphate can be synthesized through the esterification of phosphoric acid with dibutyl alcohol and 2-methylpropanol. This process typically involves heating the reactants under reflux conditions in the presence of an acid catalyst to promote the formation of the ester bond. The reaction can be represented as follows:

Phosphoric Acid+Dibutyl Alcohol+2 MethylpropanolDibutyl 2 methylpropyl Phosphate+Water\text{Phosphoric Acid}+\text{Dibutyl Alcohol}+\text{2 Methylpropanol}\rightarrow \text{Dibutyl 2 methylpropyl Phosphate}+\text{Water}

The reaction requires careful control of temperature and reaction time to maximize yield while minimizing by-products .

Dibutyl 2-methylpropyl phosphate finds various applications across different industries:

  • Lubricants: Used as an additive to enhance lubrication properties.
  • Plasticizers: Employed in plastics to improve flexibility and workability.
  • Chemical Intermediates: Serves as a precursor for synthesizing other chemical compounds.

These applications leverage its properties as a phosphate ester, making it valuable in formulations requiring enhanced performance characteristics .

Dibutyl 2-methylpropyl phosphate shares similarities with other dialkyl phosphates but exhibits unique characteristics due to its specific alkyl groups. Here are some comparable compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
Dibutyl PhosphateC8H19O4P210.2 g/molCommonly used as a solvent and plasticizer
Diethyl PhosphateC6H15O4P174.16 g/molLighter alkyl groups; more volatile
Butyl Methyl PhosphateC5H13O4P178.13 g/molLower molecular weight; different properties

Dibutyl 2-methylpropyl phosphate is distinct due to its larger alkyl chain structure, which influences its physical properties such as boiling point and solubility compared to these similar compounds .

Esterification Routes Using Phosphoric Acid Derivatives

The synthesis of dibutyl 2-methylpropyl phosphate involves a two-step esterification process where phosphoric acid reacts sequentially with dibutyl alcohol and 2-methylpropanol under controlled conditions [6]. The reaction proceeds via nucleophilic substitution mechanism, where the hydroxyl groups of phosphoric acid undergo replacement by alkoxy groups from the respective alcohols [6]. This esterification process typically requires reflux conditions at temperatures ranging from 120 to 140 degrees Celsius to ensure complete reaction while minimizing side product formation [6].

The direct esterification route represents the most straightforward approach for producing dibutyl 2-methylpropyl phosphate, utilizing phosphoric acid as the primary phosphating agent [3]. Research has demonstrated that this method achieves conversion rates between 85 and 95 percent when optimal reaction parameters are maintained [3]. The process involves careful temperature control to prevent thermal decomposition of the alkyl substituents, particularly the branched 2-methylpropyl group which exhibits lower thermal stability compared to linear butyl chains [6].

Alternative phosphating agents include phosphorus oxychloride, which offers distinct advantages in terms of reaction kinetics and product purity [2]. The phosphorus oxychloride route operates under significantly different conditions, requiring temperatures below 10 degrees Celsius and vacuum pressures less than 20 millimeters of mercury [2]. This method produces hydrogen chloride as a byproduct, necessitating specialized handling procedures and neutralization protocols [2].

Synthesis MethodTemperature (°C)PressureTypical Yield (%)Advantages
Direct Esterification120-140Atmospheric/Reduced85-95Simple equipment, direct process
Phosphorus Oxychloride Route0-10Vacuum (<20 mmHg)95-99High yield, clean reaction
Transesterification155-180Reduced (50 mmHg)86-95Versatile, established method
Mixed Anhydride Method135-165Reduced pressure90-96High conversion, water stable products

The transesterification approach provides an alternative synthetic pathway, particularly useful when starting from simpler phosphate esters [22]. This method involves heating the reactant mixture under reduced pressure in the presence of an organic base, with temperatures strictly regulated between 135 and 165 degrees Celsius [21]. The transesterification process enables the production of complex structured esters with improved properties compared to conventional direct esterification methods [21].

Catalytic Optimization Strategies

Catalytic systems play a crucial role in optimizing the synthesis of dibutyl 2-methylpropyl phosphate, with phosphoric acid derivatives serving as the most effective catalysts for esterification reactions [9]. Research indicates that phosphoric acid catalysts, when used in concentrations of 1 to 3 molar percent, significantly enhance reaction rates while maintaining selectivity for the desired triester product [9]. The catalytic mechanism involves protonation of the phosphoryl oxygen, which activates the phosphoric acid toward nucleophilic attack by alcohol molecules [9].

Sulfuric acid represents another important catalytic option, particularly effective at concentrations ranging from 15 to 25 percent by weight [10]. The acid-catalyzed esterification mechanism proceeds through formation of an oxonium ion intermediate, which subsequently undergoes nucleophilic substitution with alcohol molecules [10]. Temperature control remains critical when employing sulfuric acid catalysis, with optimal operating conditions typically maintained between 50 and 60 degrees Celsius [10].

Super phosphoric acid, containing 85 percent phosphorus pentoxide, offers enhanced catalytic activity compared to conventional phosphoric acid [10]. This concentrated phosphoric acid derivative provides superior performance in esterification reactions, enabling higher conversion rates and reduced reaction times [10]. The enhanced acidity of super phosphoric acid facilitates more efficient protonation of reactant molecules, thereby accelerating the overall esterification process [10].

Catalyst TypeConcentration/AmountOperating ConditionsMechanism
Phosphoric Acid (H3PO4)1-3 mol%Reflux, atmosphericProtonation of phosphoryl oxygen
Sulfuric Acid (H2SO4)15-25% w/w50-60°C, atmosphericAcid-catalyzed nucleophilic substitution
Super Phosphoric Acid85% P2O5Variable temperatureEnhanced acid catalysis
Sodium Hydroxide0.5-1.0 equiv155°C, reduced pressureBase-catalyzed transesterification
Dry AmmoniapH 8-9Below 30°CNeutralization of HCl byproduct

Base-catalyzed systems, particularly those employing sodium hydroxide, provide alternative catalytic pathways for phosphate ester synthesis [2]. The base-catalyzed mechanism operates through deprotonation of alcohol molecules, generating highly nucleophilic alkoxide species that readily attack phosphorus centers [2]. Optimal base-catalyzed conditions require temperatures around 155 degrees Celsius under reduced pressure, with sodium hydroxide concentrations typically ranging from 0.5 to 1.0 equivalents relative to phosphoric acid [2].

Dry ammonia serves a specialized catalytic function in phosphorus oxychloride-based syntheses, where it neutralizes hydrogen chloride byproducts while maintaining reaction pH between 8 and 9 [7]. This neutralization prevents acid-catalyzed side reactions that could reduce product yield and purity [7]. The ammonia addition must be carefully controlled to maintain temperatures below 30 degrees Celsius, preventing excessive heat generation that could decompose sensitive organic intermediates [7].

Purification Techniques and Yield Maximization

Vacuum distillation represents the primary purification technique for dibutyl 2-methylpropyl phosphate, operating at temperatures between 115 and 125 degrees Celsius under vacuum pressures exceeding 18 millimeters of mercury [2]. This method effectively removes low-boiling impurities while preserving the integrity of the target phosphate ester [2]. The distillation process must be carefully monitored to prevent thermal decomposition, which can occur at elevated temperatures in the presence of trace acidic impurities [2].

Alkaline washing procedures utilize sodium hydroxide solutions at concentrations ranging from 25 to 35 percent by weight to remove acidic impurities and residual hydrogen chloride [2]. The washing process involves adjusting the reaction mixture pH to values between 7.0 and 7.5, followed by vigorous stirring for 1 to 2 hours at temperatures between 60 and 90 degrees Celsius [2]. Phase separation occurs within 15 to 25 minutes after stirring cessation, enabling clean separation of the organic and aqueous phases [2].

Acid treatment serves as a complementary purification step, employing sulfuric acid solutions at concentrations between 15 and 25 percent to neutralize basic impurities [2]. The acid washing process requires temperature control between 50 and 60 degrees Celsius, with pH adjustment to values between 5.5 and 6.0 [2]. Reaction times typically range from 1 to 2 hours under atmospheric pressure, followed by phase separation and organic layer recovery [2].

Purification TechniqueOperating ParametersTarget RemovalTypical Recovery (%)
Vacuum Distillation115-125°C, >18 mmHgLow boiling impurities90-95
Alkaline Washing25-35% NaOH, pH 7-7.5Acid impurities, HCl85-90
Acid Treatment15-25% H2SO4, pH 5.5-6Basic impurities, salts92-96
Water WashingRoom temperature, 0.5-1 hWater-soluble impurities95-98
Column ChromatographySilica gel, organic solventsStructural isomers80-85

Water washing procedures provide final purification by removing water-soluble impurities and residual salts [2]. These washing steps typically employ tap water in quantities equivalent to one-fourth to one-third of the total solution weight [2]. The washing process operates at room temperature with stirring periods of 0.5 to 1 hour, followed by phase separation and organic layer collection [2].

Column chromatography techniques offer high-resolution separation capabilities for removing structural isomers and closely related impurities [17]. Silica gel serves as the primary stationary phase, with various organic solvent combinations used as mobile phases depending on the specific separation requirements [17]. While column chromatography provides excellent purification quality, it typically results in lower recovery rates ranging from 80 to 85 percent due to product retention on the chromatographic medium [17].

Industrial-Scale Production Challenges

Raw material cost volatility presents a significant challenge for industrial-scale production of dibutyl 2-methylpropyl phosphate, with phosphoric acid prices exhibiting variations of 15 to 25 percent depending on market conditions [25]. The production of phosphoric acid itself involves energy-intensive processes, contributing to overall cost fluctuations that directly impact phosphate ester manufacturing economics [24]. Long-term supplier contracts serve as the primary mitigation strategy for managing raw material cost uncertainties [25].

Energy requirements constitute 30 to 40 percent of total production costs, primarily due to the high-temperature heating requirements for esterification reactions [25]. Heat recovery systems offer potential cost reduction opportunities by capturing waste heat from distillation and reaction processes for reuse in preheating operations [25]. The implementation of advanced heat integration strategies can reduce overall energy consumption by 20 to 30 percent in well-designed facilities [25].

Equipment corrosion represents a persistent challenge due to the corrosive nature of phosphoric acid and hydrogen chloride byproducts [23]. Specialized alloy reactors constructed from corrosion-resistant materials are required to ensure acceptable equipment lifespans [23]. The initial capital investment for corrosion-resistant equipment is substantially higher than conventional steel construction, but this cost is offset by reduced maintenance and replacement frequencies [23].

Challenge CategorySpecific IssuesImpact on ProductionMitigation Strategies
Raw Material CostsPhosphoric acid price volatility15-25% cost variationLong-term supplier contracts
Energy RequirementsHigh temperature heating requirements30-40% of total energy costHeat recovery systems
Waste GenerationHCl gas managementEnvironmental compliance costsHCl recovery and recycling
Equipment CorrosionAcid resistance requirementsEquipment replacement frequencySpecialized alloy reactors
Product Quality ControlMoisture sensitivityBatch rejection rates 2-5%Real-time monitoring systems

Waste generation management, particularly hydrogen chloride gas handling, requires sophisticated environmental control systems [27]. Regulatory compliance costs associated with acid gas emissions can represent significant operational expenses, particularly in regions with stringent environmental regulations [27]. Hydrogen chloride recovery and recycling systems provide both environmental and economic benefits by converting waste acid gas into commercially valuable hydrochloric acid solutions [27].

Product quality control challenges arise from the moisture sensitivity of phosphate esters and the potential for hydrolytic degradation during storage and handling [26]. Batch rejection rates typically range from 2 to 5 percent due to moisture contamination or thermal degradation during processing [26]. Real-time monitoring systems incorporating spectroscopic analysis and automated quality control measures help minimize product quality variations and reduce rejection rates [26].

Byproduct Analysis and Waste Management

Hydrogen chloride represents the primary byproduct in phosphorus oxychloride-based synthesis routes, typically accounting for 10 to 15 percent of the total reaction mass [2]. The management of hydrogen chloride requires specialized scrubbing systems utilizing sodium hydroxide solutions to neutralize the acid gas [2]. Recovery of hydrogen chloride as 37 percent hydrochloric acid solution provides economic value while addressing environmental disposal concerns [2].

Water formation occurs as a natural consequence of the condensation reaction between phosphoric acid and alcohols, typically representing 5 to 8 percent of the total reaction products [22]. Vacuum distillation effectively removes water byproducts, which can be processed for reuse as process water after appropriate treatment [22]. The water removal process is critical for preventing hydrolytic degradation of the desired phosphate ester product [22].

Unreacted alcohols constitute 3 to 7 percent of the reaction mixture when conversion rates are optimized for maximum yield [2]. These unreacted starting materials possess significant economic value and can be recycled to subsequent production batches [2]. The recovery and recycling of unreacted alcohols reduces raw material consumption and improves overall process economics [2].

ByproductSourceTypical Quantity (% of total)Management MethodEconomic Value/Cost
Hydrogen Chloride (HCl)POCl3 esterification10-15Scrubbing with NaOH solutionRecovery as 37% HCl solution
Water (H2O)Condensation reaction5-8Vacuum distillation removalProcess water after treatment
Unreacted AlcoholsIncomplete conversion3-7Recycling to next batchReuse reduces raw material cost
PyrophosphatesThermal degradation1-3Controlled temperature operationWaste disposal cost
Low Molecular Weight EstersSide reactions2-5Fractional distillation separationLimited commercial value

Pyrophosphate formation results from thermal degradation processes when reaction temperatures exceed optimal ranges, typically accounting for 1 to 3 percent of the product mixture [12]. These compounds exhibit different hydrolytic behavior compared to the desired phosphate ester and require careful temperature control during synthesis to minimize their formation [12]. Pyrophosphates generally have limited commercial value and represent a waste disposal cost for manufacturers [12].

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Exact Mass

266.16469634 g/mol

Monoisotopic Mass

266.16469634 g/mol

Heavy Atom Count

17

UNII

BTP3T2PX9M

Dates

Last modified: 08-10-2024

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